molecular formula C9H9NO2 B3022820 METHYL-3-(4-PYRIDYL)ACRYLATE CAS No. 81124-49-4

METHYL-3-(4-PYRIDYL)ACRYLATE

Cat. No.: B3022820
CAS No.: 81124-49-4
M. Wt: 163.17 g/mol
InChI Key: LDVKAIRVYWBGHI-NSCUHMNNSA-N
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Description

Methyl-3-(4-pyridyl)acrylate is an organic compound with the formula C9H9NO2. It is a colorless liquid with a distinctive odor and is soluble in organic solvents such as ethanol and dimethylformamide but difficult to dissolve in water . This compound is used in various chemical reactions and has applications in scientific research.

Safety and Hazards

Esters, including 4-Pyridineacrylic acid, methyl ester, can be hazardous. They can cause skin irritation, serious eye irritation, and may be toxic if inhaled . They are also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

Esters, including 4-Pyridineacrylic acid, methyl ester, have significant potential in the chemical industry. They can be converted into a wide range of useful chemicals through various reactions . The sustainable production of various chemicals from fatty acid methyl esters, including 4-Pyridineacrylic acid, methyl ester, is a promising area of research .

Preparation Methods

Methyl-3-(4-pyridyl)acrylate can be synthesized from 4-pyridinecarboxaldehyde and trimethyl phosphonoacetate . The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide in an organic solvent like tetrahydrofuran. The reaction conditions include maintaining a temperature of around 0-5°C initially and then allowing the reaction mixture to warm to room temperature over several hours.

For industrial production, the synthesis may involve similar routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl-3-(4-pyridyl)acrylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, where reagents like sodium methoxide can replace hydrogen atoms with methoxy groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethylformamide, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl-3-(4-pyridyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Methyl-3-(4-pyridyl)acrylate can be compared with other similar compounds such as methyl acrylate and ethyl-3-(4-pyridyl)acrylate. While methyl acrylate lacks the pyridyl ring, ethyl-3-(4-pyridyl)acrylate has an ethyl group instead of a methyl group. The presence of the pyridyl ring in this compound provides unique properties, such as the ability to participate in specific interactions with biological molecules, making it a valuable compound in research and industrial applications .

Similar compounds include:

  • Methyl acrylate
  • Ethyl-3-(4-pyridyl)acrylate
  • 2-chloro-3-(4-pyridyl)acrylate

These compounds share structural similarities but differ in their functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

methyl (E)-3-pyridin-4-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVKAIRVYWBGHI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274298
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81124-49-4, 7340-34-3
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81124-49-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacrylic acid, methyl ester
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Record name 4-Pyridineacrylic acid, methyl ester
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Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2E)-3-(pyridin-4-yl)prop-2-enoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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